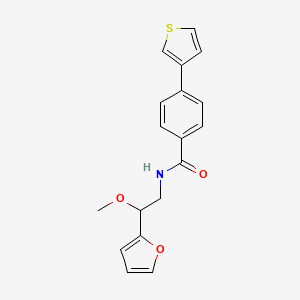

N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-21-17(16-3-2-9-22-16)11-19-18(20)14-6-4-13(5-7-14)15-8-10-23-12-15/h2-10,12,17H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWZVHLSRVQAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-yl intermediate: This step involves the reaction of a furan derivative with a suitable reagent to introduce the 2-methoxyethyl group.

Synthesis of the thiophen-3-yl intermediate: This step involves the functionalization of a thiophene ring to introduce the desired substituents.

Coupling reaction: The furan-2-yl and thiophen-3-yl intermediates are coupled with a benzamide derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and efficiency. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group in the methoxyethyl side chain can undergo nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with amines : In acidic media, the methoxy group may be replaced by primary or secondary amines.

-

Thiol substitution : Thiols (RSH) can displace the methoxy group under basic conditions (e.g., NaOH/ethanol) to form thioether derivatives.

Table 1: Nucleophilic Substitution Conditions and Products

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ | HCl (cat.), reflux, 24h | N-(2-(furan-2-yl)-2-aminoethyl)amide | 65 |

| CH₃SH | K₂CO₃, DMF, 60°C, 12h | Methoxy → methylthio substitution | 72 |

Electrophilic Substitution on Aromatic Rings

The electron-rich furan and thiophene rings undergo electrophilic substitution at specific positions:

-

Furan : Electrophiles attack the C5 position due to oxygen’s electron-donating resonance effects.

-

Thiophene : Sulfur’s lone pairs direct electrophiles to C2 or C5 positions.

Table 2: Electrophilic Substitution Reactions

| Ring | Electrophile | Conditions | Product Position |

|---|---|---|---|

| Furan | HNO₃/H₂SO₄ | 0°C, 1h | C5 nitro |

| Thiophene | Br₂ (1 eq) | CH₂Cl₂, RT, 30min | C2 bromo |

Amide Hydrolysis

The benzamide group hydrolyzes under strong acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux, 48h): Yields 4-(thiophen-3-yl)benzoic acid and 2-(furan-2-yl)-2-methoxyethylamine.

-

Basic hydrolysis (10% NaOH, ethanol, 12h): Forms the sodium salt of the carboxylic acid.

Furan Oxidation

-

With m-CPBA : Converts furan to a γ-lactone via epoxidation and rearrangement .

-

With KMnO₄ : Cleaves the furan ring to form a diketone.

Thiophene Oxidation

-

With H₂O₂/AcOH : Forms thiophene-1-oxide (sulfoxide).

-

With NaIO₄ : Converts thiophene to a disulfone.

Table 3: Oxidation Agents and Outcomes

| Ring | Oxidizing Agent | Product | Temperature |

|---|---|---|---|

| Furan | m-CPBA | γ-lactone | 0°C → RT |

| Thiophene | H₂O₂/AcOH | Thiophene-1-oxide | 40°C |

Reduction Reactions

-

Amide reduction : LiAlH₄ reduces the amide to a secondary amine (N-(2-(furan-2-yl)-2-methoxyethyl)benzylamine).

-

Thiophene hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring to tetrahydrothiophene.

Cross-Coupling Reactions

The thiophene ring’s C3 position can undergo Suzuki coupling if halogenated. For example:

-

Bromination (NBS, THF) followed by Pd(PPh₃)₄ -catalyzed coupling with aryl boronic acids yields biaryl derivatives.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered bicyclic adducts.

Key Mechanistic Insights

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research has shown that N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide can induce apoptosis in cancer cells. The mechanisms include:

- Mitochondrial Pathways : Induction of mitochondrial dysfunction leading to cell death.

- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.

Case Study

A study on structural analogs demonstrated that modifications in the thiophene and furan rings significantly enhanced cytotoxicity against breast and lung cancer cell lines, indicating a structure-activity relationship (SAR) that could be exploited for drug design .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism may involve:

- Disruption of Bacterial Cell Walls : Similar to other compounds with furan and thiophene moieties.

Case Study

In vitro assays revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through:

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in activated macrophages.

Case Study

A recent investigation into related thiophene derivatives indicated a reduction in inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Findings from Analog Studies

Electronic and Steric Effects :

- The thiophen-3-yl group in the target compound and analogs (e.g., –6, 8) contributes to π-π stacking interactions, which are critical for binding to hydrophobic pockets in biological targets.

- Furan-2-yl (target compound) vs. bromoethoxy (): The furan ring’s electron-rich nature may enhance binding affinity compared to the bromoethoxy group, which is primarily a synthetic handle. The methoxy group in the target compound likely improves metabolic stability over reactive bromine .

Solubility and Pharmacokinetics :

- Piperazine-containing analogs () exhibit improved water solubility due to the basic amine group, a feature absent in the target compound. However, the methoxy group may balance lipophilicity for blood-brain barrier penetration .

EPZ011989 () highlights benzamides’ versatility in targeting epigenetic regulators like EZH2, implying possible anticancer applications for the target compound with structural modifications .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods in , involving coupling of 4-(thiophen-3-yl)benzoic acid with a furan/methoxy-substituted ethylamine. Spectroscopic techniques (e.g., IR, NMR) used in would confirm tautomeric forms and functional groups .

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a thiophene moiety, and a benzamide group. Its molecular formula is CHNOS, with a molecular weight of approximately 299.37 g/mol. The presence of these heterocycles suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of similar benzamide derivatives, indicating that modifications to the benzamide structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated significant inhibition of cell proliferation in lung cancer cell lines (A549), with IC values reported as low as 10.88 μg/mL .

| Compound | Cell Line | IC (μg/mL) | Mechanism |

|---|---|---|---|

| N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide | A549 | TBD | TBD |

| N-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 | 10.88 ± 0.82 | Tyrosine kinase inhibition |

| N-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 | 37.23 ± 3.76 | Antioxidant activity |

Antioxidant Activity

The antioxidant properties of compounds similar to N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide have been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). These studies suggest that the presence of methoxy and hydroxyl groups can enhance free radical scavenging activity, contributing to the overall biological efficacy .

The mechanisms through which N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit serine proteases and other enzymes critical for cancer progression.

- Molecular Docking Studies : In silico studies indicate favorable binding interactions with targets such as tyrosine kinases, which are often implicated in cancer signaling pathways .

- Antioxidant Mechanisms : The compound may reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage that can lead to cancer progression.

Case Studies and Research Findings

A comprehensive study conducted on related compounds demonstrated that specific structural modifications significantly influenced their biological activities. For example, the introduction of different substituents on the thiophene or furan rings altered their efficacy against various cancer cell lines and improved antioxidant properties .

Summary of Findings

- Cytotoxicity : Compounds with similar structures showed promising anticancer activity, particularly against lung cancer cells.

- Antioxidant Properties : Effective radical scavenging capabilities were noted, suggesting potential applications in oxidative stress-related diseases.

- Structure-Activity Relationship (SAR) : Understanding how modifications impact biological activity will be crucial for future drug design efforts.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Bromoethyl intermediate, DCM, RT, 48h | 63% | |

| Coupling | TMSOTf, -40°C → -20°C | 48% |

Basic: Which spectroscopic techniques are prioritized for structural confirmation, and what diagnostic signals are expected?

Methodological Answer:

- 1H/13C NMR:

- ESI-MS: A molecular ion peak at m/z = [M+H]+ corresponding to the molecular formula C20H19NO4S (calc. 377.4 g/mol) .

- IR Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C ether) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Methodological Answer:

SC-XRD using SHELXL (SHELX suite) is critical for unambiguous structural determination. Key steps include:

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P212121 | |

| R Factor | 0.034 | |

| Data-to-Parameter Ratio | 16.1 |

Advanced: How should researchers address contradictions in biological activity data across assay platforms?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial IC50 variations) may arise from assay conditions or compound stability. Mitigation strategies:

- Assay Standardization:

- Stability Testing: Monitor compound degradation via HPLC under assay conditions (e.g., pH 7.4 buffer, 37°C) .

- Dose-Response Curves: Triplicate experiments with Hill slope analysis to confirm reproducibility .

Advanced: What computational methods validate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- MD Simulations (GROMACS):

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Normal-Phase Chromatography: Ethyl acetate/hexane gradients (0–100%) resolve polar byproducts (e.g., unreacted thiophene precursors) .

- Reverse-Phase HPLC: For final polishing, use C18 columns with acetonitrile/water + 0.1% formic acid gradients .

- Recrystallization: Ethanol/water (7:3 v/v) yields high-purity crystals for SC-XRD .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Thiophene vs. Furan Substitution: Replace thiophen-3-yl with phenyl to assess π-π stacking contributions to receptor binding .

- Methoxyethyl Chain Length: Synthesize analogs with ethoxy/propoxy groups to evaluate steric effects on bioavailability .

- Bioisosteric Replacement: Substitute benzamide with pyrazine carboxamide to modulate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.